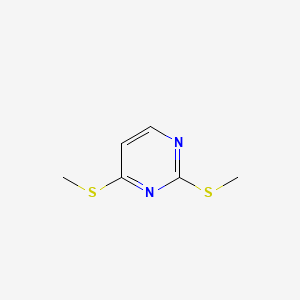

2,4-Bis(methylthio)pyrimidine

Übersicht

Beschreibung

2,4-Bis(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S2 It is a derivative of pyrimidine, where two methylthio groups are attached at the 2nd and 4th positions of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)pyrimidine typically involves the methylation of 2-thiouracil. The process starts with the commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone using methyl iodide under basic conditions (room temperature, overnight, 88% yield). This intermediate can then be further methylated to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis starting from readily available precursors like 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Bis(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methylthio groups can be replaced by other nucleophiles.

Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with cyanide ions results in the formation of cyanopyrimidines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2,4-Bis(methylthio)pyrimidine typically involves the methylation of 2-thiouracil. The process begins with 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone using methyl iodide under basic conditions. This intermediate can be further methylated to yield the final product with high efficiency (88% yield) .

The compound's structure features two methylthio groups attached to the pyrimidine ring, which significantly influence its chemical reactivity and biological interactions. The methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their activity .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its ability to scavenge reactive oxygen species may contribute to its potential in treating inflammatory diseases . For instance, derivatives of similar pyrimidines have demonstrated efficacy in reducing inflammation in animal models .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The structural modifications of this compound may enhance its selectivity and potency against specific cancer types.

Material Science

In addition to its biological applications, this compound is utilized in material science for developing new materials with specific properties such as conductivity and stability. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds .

Cosmetic Formulations

The compound's properties are also being explored in cosmetic formulations. Its stability and potential bioactivity make it an interesting candidate for enhancing the efficacy of topical products. Research has focused on integrating this compound into formulations aimed at improving skin health .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the effectiveness against bacterial strains | Showed significant inhibition of growth in several strains |

| Anti-inflammatory Research | Investigated effects on inflammation | Demonstrated reduction in inflammatory markers in animal models |

| Material Science Application | Developed new conductive materials | Highlighted the role of this compound as a key building block |

Wirkmechanismus

The mechanism of action of 2,4-Bis(methylthio)pyrimidine involves its interaction with various molecular targets. The methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2,4-Bis(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as:

2,4-Dichloropyrimidine: This compound has chlorine atoms instead of methylthio groups and exhibits different reactivity and applications.

2,4-Dimethoxypyrimidine: With methoxy groups, this derivative has distinct chemical properties and uses.

Uniqueness: The presence of methylthio groups in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyrimidine derivatives .

Biologische Aktivität

2,4-Bis(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by two methylthio groups attached to the pyrimidine ring, which influence its chemical reactivity and biological interactions. Research indicates that this compound exhibits potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

This compound undergoes various chemical reactions such as nucleophilic substitution and oxidation. The methylthio groups can be oxidized to sulfoxides or sulfones, which may enhance biological activity. The compound serves as a building block for synthesizing more complex heterocyclic compounds, making it valuable in medicinal chemistry .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been studied for their antibacterial properties. Research has shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, specific derivatives demonstrated IC50 values of approximately 0.04 μmol against COX-2, indicating strong anti-inflammatory effects .

Anticancer Properties

The anticancer activity of this compound has also been explored. In vitro studies revealed that certain derivatives significantly inhibited the proliferation of cancer cell lines, including triple-negative breast cancer (TNBC) cells. Notably, one study reported an IC50 value of 0.126 μM for a derivative against TNBC cells while showing reduced effects on non-cancerous cells . This selectivity suggests the potential for developing targeted cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies indicate that the presence of electron-donating groups enhances anti-inflammatory activity. For instance, substituents like pyridine or chloromethyl groups at specific positions on the pyrimidine ring have been associated with increased potency .

Case Studies

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The methylthio groups facilitate hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and potentially leading to therapeutic effects .

Eigenschaften

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2,4-bis(methylthio)pyrimidines in palladium-catalyzed cross-coupling reactions?

A1: 2,4-Bis(methylthio)pyrimidines exhibit unusual regioselectivity in palladium-catalyzed cross-coupling reactions compared to their 2,4-dichloropyrimidine counterparts []. When reacting with benzylzinc reagents, the reaction preferentially occurs at the 2-methylthio position, offering new possibilities for the regioselective synthesis of substituted pyrimidines and other heterocycles.

Q2: How can 2,4-bis(methylthio)pyrimidines be synthesized directly?

A2: A novel method allows for the direct synthesis of 2,4-bis(methylthio)pyrimidines [, ]. This reaction involves treating ketones with triflic anhydride and methyl thiocyanate. This straightforward approach provides a more accessible route to these valuable compounds.

Q3: Has 2,4-bis(methylthio)pyrimidine been identified in natural sources?

A3: Interestingly, this compound, specifically 5-bromo-2,4-bis(methylthio)pyrimidine, has been identified as a significant component (7.8%) in the seed oil of Azanza garckeana []. This discovery suggests potential biological activity and applications for this pyrimidine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.